molecular formula C9H18O2 B2797633 [(2R,5S)-5-Tert-butyloxolan-2-yl]methanol CAS No. 69914-66-5

[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol

Cat. No. B2797633
CAS RN: 69914-66-5
M. Wt: 158.241
InChI Key: XCZCIXDNRKZCJP-SFYZADRCSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol” are not available in the current resources .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not available in the current resources .

Scientific Research Applications

Catalysis and Fuel Additives

  • "[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol" is involved in catalytic processes, particularly in the synthesis of methyl tert-butyl ether (MTBE), an important fuel additive. The research conducted by Bielański et al. (2003) on sulphonated resins and heteropoly acids (HPA) like dodecatungstosilicic acid H4SiW12O40 (HSiW) provides insights into the physical chemistry of MTBE synthesis in gas phase. The study reveals the catalytic reaction mechanisms where iso-butylene reacts with methanol, suggesting potential for improvements in catalyst stability and environmental impact (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).

Polymer Membranes for Fuel Purification

  • Pulyalina et al. (2020) review the application of various polymer membranes in the purification of fuel additives, specifically focusing on the separation of methanol/methyl tert-butyl ether (MTBE) mixtures through pervaporation. This research highlights the efficiency of materials like poly(vinyl alcohol) and cellulose acetate in achieving high selectivity and operational stability in separating these compounds, which is crucial for improving fuel performance and reducing hazardous emissions (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

properties

IUPAC Name

[(2R,5S)-5-tert-butyloxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCIXDNRKZCJP-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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